molecular formula C7H12O5 B10778088 Oxiranpseudoglucose

Oxiranpseudoglucose

Cat. No.: B10778088
M. Wt: 176.17 g/mol
InChI Key: BDIDRHMZXLEMIZ-CXNFULCWSA-N
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Description

Oxiranpseudoglucose is a synthetic carbohydrate derivative characterized by its oxirane (epoxide) ring fused to a pseudosugar backbone. Its unique stereochemistry and reactivity stem from the strained epoxide ring, which facilitates nucleophilic attack, making it a valuable intermediate in glycosylation reactions .

Properties

Molecular Formula

C7H12O5

Molecular Weight

176.17 g/mol

IUPAC Name

(1S,2S,3R,4S,6R)-1-(hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol

InChI

InChI=1S/C7H12O5/c8-2-7-4(12-7)1-3(9)5(10)6(7)11/h3-6,8-11H,1-2H2/t3-,4+,5+,6-,7+/m0/s1

InChI Key

BDIDRHMZXLEMIZ-CXNFULCWSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@]2([C@@H]1O2)CO)O)O)O

Canonical SMILES

C1C(C(C(C2(C1O2)CO)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxiranpseudoglucose typically involves the reaction of glucose derivatives with epoxidizing agents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired oxepane ring structure .

Industrial Production Methods

Industrial production of oxiranpseudoglucose may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process often includes steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

Oxiranpseudoglucose undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield different oxepane derivatives, while reduction can produce various reduced forms of oxiranpseudoglucose .

Scientific Research Applications

Oxiranpseudoglucose has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of oxiranpseudoglucose involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes such as cyclomaltodextrin glucanotransferase, affecting their activity and leading to various biological effects . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between Oxiranpseudoglucose and three analogous compounds: Epoxycyclohexane , Pseudosugar-aziridine , and Glucose-6-epoxide .

Property Oxiranpseudoglucose Epoxycyclohexane Pseudosugar-aziridine Glucose-6-epoxide
Core Structure Oxirane + pseudosugar Oxirane + cyclohexane Aziridine + pseudosugar Oxirane + glucose backbone
Reactivity High (epoxide ring strain) Moderate (steric hindrance) High (aziridine ring strain) Moderate (hydrogen bonding)
Biological Activity Glycosidase inhibition Limited (industrial solvent) Enzyme alkylation Glycoprotein synthesis
Synthetic Complexity High Low Moderate High

Key Findings :

  • Epoxycyclohexane lacks the pseudosugar moiety, rendering it biologically inert compared to Oxiranpseudoglucose .
  • Glucose-6-epoxide shares the oxirane group but retains a natural glucose backbone, limiting its stability under physiological conditions due to hydrolysis .
Spectral and Crystallographic Data

While X-ray crystallographic data for Oxiranpseudoglucose is absent in the provided evidence, analogous compounds (e.g., Compound 2o , 4c ) reveal that pseudosugar derivatives often adopt chair or boat conformations with distinct dihedral angles (e.g., 2o: C1-C2-O-C3 = 112.5°) . NMR spectral data for similar epoxides (e.g., ¹H-NMR δ 3.2–3.8 ppm for oxirane protons) suggest that Oxiranpseudoglucose would display characteristic shifts in this range .

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